molecular formula C21H21BrO3Te B14341130 (Benzyloxy)bis(4-methoxyphenyl)tellanium bromide CAS No. 92514-21-1

(Benzyloxy)bis(4-methoxyphenyl)tellanium bromide

Cat. No.: B14341130
CAS No.: 92514-21-1
M. Wt: 528.9 g/mol
InChI Key: LONKLVLZVJIXHU-UHFFFAOYSA-M
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Description

(Benzyloxy)bis(4-methoxyphenyl)tellanium bromide is an organotellurium compound characterized by the presence of benzyloxy and methoxyphenyl groups attached to a tellanium center

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Benzyloxy)bis(4-methoxyphenyl)tellanium bromide typically involves the reaction of tellurium tetrachloride with benzyloxy and 4-methoxyphenyl reagents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and involves the use of solvents such as dichloromethane or toluene. The reaction mixture is then treated with hydrobromic acid to yield the bromide salt of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Benzyloxy)bis(4-methoxyphenyl)tellanium bromide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form tellurium dioxide derivatives.

    Reduction: Reduction reactions can convert the tellurium center to lower oxidation states.

    Substitution: The benzyloxy and methoxyphenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts such as palladium or nickel complexes.

Major Products

The major products formed from these reactions include various tellurium-containing compounds with different functional groups, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(Benzyloxy)bis(4-methoxyphenyl)tellanium bromide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organotellurium compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.

    Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (Benzyloxy)bis(4-methoxyphenyl)tellanium bromide involves its interaction with molecular targets such as enzymes and cellular receptors. The compound can modulate biochemical pathways by binding to specific sites on target molecules, leading to changes in their activity. This interaction can result in various biological effects, including inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • Diphenyl telluride
  • Dimethyl telluride
  • Diethyl telluride

Uniqueness

(Benzyloxy)bis(4-methoxyphenyl)tellanium bromide is unique due to the presence of both benzyloxy and methoxyphenyl groups, which confer distinct chemical and biological properties. Compared to other organotellurium compounds, it exhibits enhanced stability and reactivity, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

92514-21-1

Molecular Formula

C21H21BrO3Te

Molecular Weight

528.9 g/mol

IUPAC Name

bis(4-methoxyphenyl)-phenylmethoxytellanium;bromide

InChI

InChI=1S/C21H21O3Te.BrH/c1-22-18-8-12-20(13-9-18)25(21-14-10-19(23-2)11-15-21)24-16-17-6-4-3-5-7-17;/h3-15H,16H2,1-2H3;1H/q+1;/p-1

InChI Key

LONKLVLZVJIXHU-UHFFFAOYSA-M

Canonical SMILES

COC1=CC=C(C=C1)[Te+](C2=CC=C(C=C2)OC)OCC3=CC=CC=C3.[Br-]

Origin of Product

United States

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